
(1-Methoxycyclohexyl)methanamine
Vue d'ensemble
Description
The compound “(1-Methoxycyclohexyl)methanamine” is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and properties of “(1-Methoxycyclohexyl)methanamine”. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine involves a condensation reaction, which could potentially be applied to the synthesis of “(1-Methoxycyclohexyl)methanamine” .
Synthesis Analysis
The synthesis of related compounds, such as (S)-1-Cyclopropyl-2-methoxyethanamine, involves chemoenzymatic routes using enzymes like leucine dehydrogenase for reductive amination . This method could be adapted for the synthesis of “(1-Methoxycyclohexyl)methanamine” by starting with an appropriate cyclohexyl ketone and using similar enzymatic processes.
Molecular Structure Analysis
The molecular structure of “(1-Methoxycyclohexyl)methanamine” would likely exhibit characteristics similar
Applications De Recherche Scientifique
Analytical Characterization and Biological Matrices Analysis
Analytical Characterization : (1-Methoxycyclohexyl)methanamine and related compounds have been characterized using techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods are crucial in understanding the chemical properties and structure of such compounds (De Paoli et al., 2013).
Biological Matrices Analysis : Methods have been developed for qualitative and quantitative analysis of these compounds in biological fluids like blood, urine, and vitreous humor. This is important for applications in toxicology and pharmacokinetics (De Paoli et al., 2013).
Antimicrobial Activities
- Antibacterial and Antifungal Properties : Derivatives of (1-Methoxycyclohexyl)methanamine have shown promising results in in vitro antibacterial and antifungal activities. This opens potential avenues for the development of new antimicrobial agents (Thomas et al., 2010).
Pharmaceutical Research
- Pharmacological Properties : Compoundsrelated to (1-Methoxycyclohexyl)methanamine have been studied for their potential as psychoactive substances, providing insights into their effects on serotonin and noradrenaline reuptake. This research is crucial for understanding the pharmacological effects of these compounds and their potential therapeutic applications (Whitlock et al., 2008).
- Dual Serotonin/Noradrenaline Reuptake Inhibition : Studies on 1-(2-phenoxyphenyl)methanamines indicate that these compounds possess selective dual 5-HT and NA reuptake pharmacology. This suggests potential uses in the treatment of conditions like depression and anxiety (Whitlock et al., 2008).
Chemical Synthesis and Drug Development
Asymmetric Synthesis : Research into the asymmetric arylation of N-sulfonyl indolylimines using (1-Methoxycyclohexyl)methanamine derivatives has been conducted. This type of chemical synthesis is important for developing optically active pharmaceuticals (Yang & Xu, 2010).
New Psychoactive Compounds Synthesis : There's ongoing research into the synthesis of novel compounds similar to (1-Methoxycyclohexyl)methanamine. This includes studying their analytical properties and potential as psychoactive substances, which can contribute to the development of new therapeutic drugs (Wallach et al., 2016).
Imaging and Photocytotoxicity
Cellular Imaging : Certain derivatives of (1-Methoxycyclohexyl)methanamine have been utilized in studies for cellular imaging, which is a critical aspect in biomedical research (Basu et al., 2014).
Photocytotoxicity in Red Light : Some derivatives exhibit photocytotoxic properties when exposed to red light. This finding is significant in the development of new treatments for cancer, as it opens up possibilities for targeted therapy (Basu et al., 2014).
Mécanisme D'action
Target of Action
(1-Methoxycyclohexyl)methanamine, also known as Methenamine, primarily targets the urinary tract where it acts as an antiseptic and antibacterial agent . It is used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal . It inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids .
Biochemical Pathways
It is known that the compound’s bacteriostatic action may help preserve protective microbial diversity .
Pharmacokinetics
Upon ingestion of a 1-gram dose of methenamine hippurate, antibacterial activity in the urine is produced within half an hour . Administration of 1 g twice daily produces continuous antibacterial activity in the urine . The elimination half-life is about 4.3 hours, the distribution volume is about 0.56 l/kg, the renal clearance is about 1.46 ml/min/kg, and the total clearance is about 1.58 ml/min/kg .
Result of Action
The primary result of (1-Methoxycyclohexyl)methanamine’s action is the prevention and treatment of urinary tract infections . It achieves this by producing formaldehyde in the urine, which has a bactericidal effect .
Action Environment
The action of (1-Methoxycyclohexyl)methanamine is influenced by the pH of the environmentIn a more acidic environment (ph<6), methenamine is hydrolyzed to formaldehyde, which is highly bactericidal .
Propriétés
IUPAC Name |
(1-methoxycyclohexyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-10-8(7-9)5-3-2-4-6-8/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFIMCYSQHWPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573298 | |
| Record name | 1-(1-Methoxycyclohexyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methoxycyclohexyl)methanamine | |
CAS RN |
90886-41-2 | |
| Record name | 1-(1-Methoxycyclohexyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



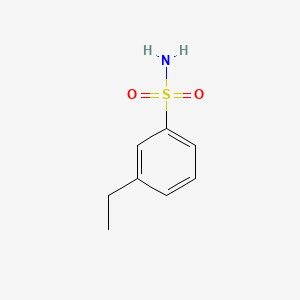


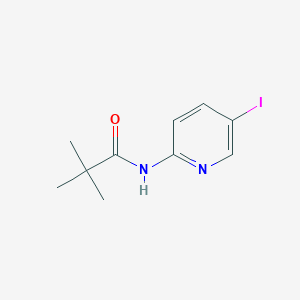
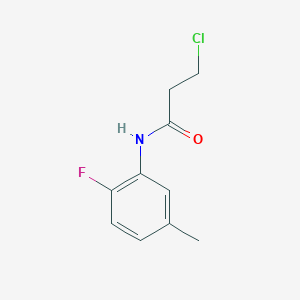
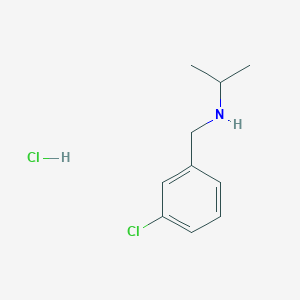
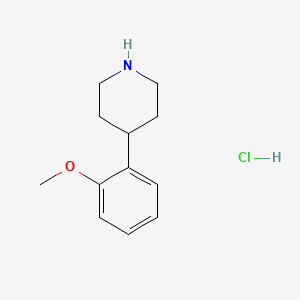
![4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1356146.png)
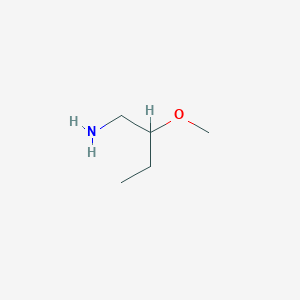
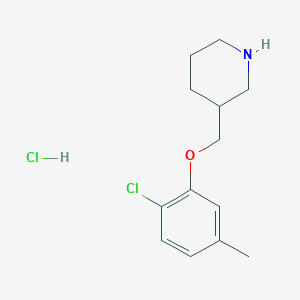
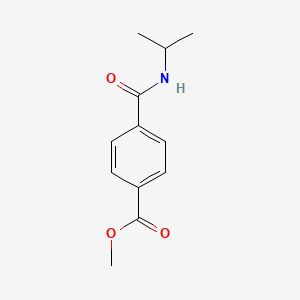

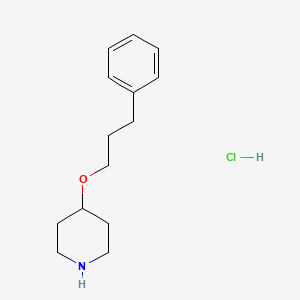
![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine](/img/structure/B1356165.png)